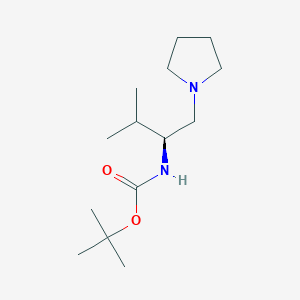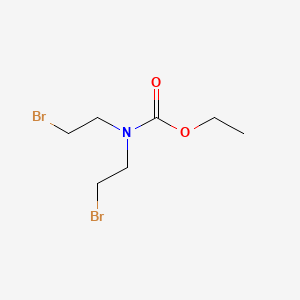
3-Hydroxy-2-phenylpropionitrile
Übersicht
Beschreibung
3-Hydroxy-2-phenylpropionitrile, also known as a β-hydroxynitrile, is an aryl substituted α-aminophenylaceronitrile . It has a molecular formula of C9H9NO and an average mass of 147.174 Da .
Synthesis Analysis
3-Hydroxy-2-phenylpropionitrile can be obtained by reacting lithioacetonitrile with benzaldehyde via an asymmetric 1,2-addition reaction . More detailed synthesis methods and mechanisms can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-phenylpropionitrile consists of 9 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The exact mass is 147.068420 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxy-2-phenylpropionitrile include a density of 1.1±0.1 g/cm3, a boiling point of 304.7±22.0 °C at 760 mmHg, and a flash point of 138.1±22.3 °C .Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis
3-Hydroxy-2-phenylpropionitrile can be synthesized enzymatically. A study demonstrated the high-yield synthesis of nitriles, including 3-phenylpropionitrile, using a novel enzyme, phenylacetaldoxime dehydratase, from Bacillus sp. strain OxB-1. This process involved the use of recombinant Escherichia coli cells for efficient synthesis (Xie, Kato, & Asano, 2001).
Nitrilase in Industrial Applications
The enzyme Nitphym from Paraburkholderia phymatum demonstrated high thermostability and efficiency in the hydrolysis of nitriles, including 3-phenylpropionitrile. This enzyme's robustness and tolerance to high substrate loadings make it suitable for industrial applications, such as converting 3-phenylpropionitrile into 3-phenylpropionic acid (Bessonnet et al., 2021).
Catalysis in Organic Synthesis
3-Hydroxy-2-phenylpropionitrile plays a role in organic synthesis. Lewis acid controlled regioselectivity in styrene hydrocyanation can lead to the production of 3-phenylpropionitrile, indicating its relevance in fine chemical synthesis (Bini et al., 2009).
Medical Intermediates
It is an important intermediate in the synthesis of medicines, pesticides, and macromolecules. Its role in synthesizing antitumor medicines and cardiovascular disease treatments highlights its significance in pharmaceutical applications (Shen Yin-chu, 2005).
Platform Chemical in Bioengineering
3-Hydroxypropionic acid, closely related to 3-hydroxy-2-phenylpropionitrile, is a valuable platform chemical. It serves as a precursor for numerous compounds in the bioengineering field, including acrylic acid and acrylamide (Vidra & Németh, 2017).
Enzymatic Production
Efficient enzymatic methods for the synthesis of 3-hydroxypropionic acid using recombinant Escherichia coli cells, related to 3-hydroxy-2-phenylpropionitrileproduction, have been developed. This demonstrates the potential for industrial-scale production and high performance polymers (Yu et al., 2016).
Environmental Impact
The effects of 3-phenylpropionitrile on soil organisms were studied, providing insights into the environmental impact of this compound and its potential effects on ecosystems (van Ommen Kloeke et al., 2012).
Enantioselective Hydrolysis
The enantioselective hydrolysis of 2-amino phenylpropionitrile by nitrilase has practical applications in producing chiral phenylalanine, an important biochemical reaction in pharmaceutical manufacturing (Li & Wang, 2014).
Biosynthesis of 3-Hydroxypropionic Acid
A novel enzymatic method for green synthesis of 3-hydroxypropionic acid (3-HP), closely related to 3-hydroxy-2-phenylpropionitrile, using a yeast strain harboring a nitrile-hydrolyzing enzyme was developed. This method is significant for the biological production of 3-HP in industry (Zhang et al., 2017).
Agrobacterium tumefaciens Strain d3
A bacterial isolate, Agrobacterium tumefaciens strain d3, was shown to convert 2-phenylpropionitrile with high enantioselectivity to 2-phenylpropionic acid, indicating its potential application in biocatalysis (Bauer et al., 1994).
Catalysis in Pharmaceutical Industry
Potassium promoted lanthanum-magnesium oxide catalyst was used for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, a process important in the synthesis of non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).
Microbial Production
The microbial production of 3-hydroxypropionic acid, a compound related to 3-hydroxy-2-phenylpropionitrile, was reviewed, emphasizing its potential as a biotechnological route for sustainable chemical production (Kumar, Ashok, & Park, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-hydroxy-2-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECSYCICKOFJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451606 | |
| Record name | 3-HYDROXY-2-PHENYLPROPIONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-phenylpropionitrile | |
CAS RN |
52923-48-5 | |
| Record name | 3-HYDROXY-2-PHENYLPROPIONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-2-phenylpropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5H-Pyrazino[2,3-b]indole](/img/structure/B1609904.png)




![Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B1609914.png)


![1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1609918.png)